4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Description
4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C14H13BrN2OS and its molecular weight is 337.24. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, indicating their potential as therapeutic agents in treating seizures and infections (Rajasekaran et al., 2013).
Anticancer Potential
Matsuno et al. (2002) explored quinazoline derivatives as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, showing significant effects in inhibiting neointima formation in rats, a process relevant to atherosclerosis and other proliferative disorders. This research highlights the potential of quinazolinone derivatives in cancer treatment and cardiovascular disease management (Matsuno et al., 2002).
Antiviral Activities
Selvam, Murugesh, Chandramohan, Pannecouque, and De Clercq (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, finding that certain derivatives exhibited antiviral activity against Herpes simplex and vaccinia viruses. This suggests that quinazolinone derivatives could serve as bases for developing new antiviral therapies (Selvam et al., 2010).
Tyrosine Kinase Inhibition
Research on quinazoline derivatives as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) suggests their potential in cancer therapy. Studies show these compounds can effectively inhibit the tyrosine kinase activity of EGFR, indicating their usefulness in targeting cancer cells (Rewcastle et al., 1996).
Photostabilization of PVC
Quinazolinone derivatives have also been investigated for their utility beyond medical applications. For example, novel thiophene derivatives, including quinazolinone-based compounds, have been synthesized for use as photostabilizers for rigid poly(vinyl chloride) (PVC), showcasing the compound's versatility in materials science (Balakit et al., 2015).
Properties
IUPAC Name |
4-(4-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSNMWHUKAGNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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